molecular formula C11H14N2O2S B13066046 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B13066046
M. Wt: 238.31 g/mol
InChI Key: YDHYAZWUSYMDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of a halomethyl ketone with 2-aminothiazole in ethanol under reflux conditions . This method allows for the formation of the imidazo[2,1-b]thiazole ring system, which is then further functionalized to introduce the tert-butyl and methyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow systems to optimize the reaction conditions and improve yield. For example, a three-reactor multistage system can be used to synthesize 6-oxazolyl-substituted imidazo[2,1-b]thiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the imidazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic and material applications .

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2S/c1-6-8(9(14)15)13-7(11(2,3)4)5-16-10(13)12-6/h5H,1-4H3,(H,14,15)

InChI Key

YDHYAZWUSYMDBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CSC2=N1)C(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.